molecular formula C10H11N B1216472 1-Methyl-3,4-dihydroisoquinoline CAS No. 2412-58-0

1-Methyl-3,4-dihydroisoquinoline

Cat. No. B1216472
Key on ui cas rn: 2412-58-0
M. Wt: 145.2 g/mol
InChI Key: JZZLDIIDMFCOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09440948B2

Procedure details

The imine bond can be activated by quaternization to allow the nucleophilic addition of Grignard reagent. Methyl iodide was added to 1-methyl-3,4-dihydroisoquinoline, generating the iminium salt 1,2-dimethyl-3,4-dihydroisoquinolinium iodide.20 This iminium salt is more reactive than the imine. Methylmagnesium chloride reacted with the iminium, generating 1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline. The reaction of methylmagnesium chloride with the iminium salt N-isopropylidene-4-chloropiperidinium chloride gave 1-tert-butyl-4-chloropiperidine.21
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CI.C[C:4]1[C:13]2[C:8](=CC=CC=2)[CH2:7][CH2:6][N:5]=1.C[Mg][Cl:16].[CH3:17][C:18]1([CH3:29])[C:27]2C(=CC=CC=2)CCN1C>>[C:18]([N:5]1[CH2:4][CH2:13][CH:8]([Cl:16])[CH2:7][CH2:6]1)([CH3:29])([CH3:27])[CH3:17]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NCCC2=CC=CC=C12
Step Four
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1,1,2-trimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N(CCC2=CC=CC=C12)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CCC(CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.